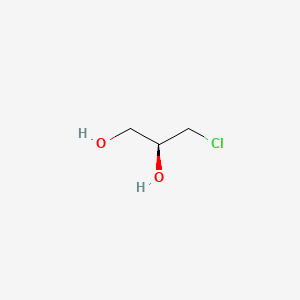

(S)-(+)-3-Chloro-1,2-propanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-chloropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60827-45-4 | |

| Record name | (+)-3-Chloro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60827-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chlorohydrin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060827454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-CHLOROHYDRIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227BD3H6H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-3-Chloro-1,2-propanediol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-3-Chloro-1,2-propanediol, a chiral molecule of significant interest in the pharmaceutical and chemical industries, serves as a versatile building block for the synthesis of a range of important compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on data presentation and detailed experimental methodologies.

Chemical Structure and Properties

This compound, with the CAS number 60827-45-4, is the (S)-enantiomer of 3-chloro-1,2-propanediol (B139630). Its stereochemistry is crucial for its application in the synthesis of chiral drugs, where specific enantiomers are required for desired therapeutic effects.

Molecular Structure:

-

Chemical Name: this compound

-

Synonyms: (S)-α-Glycerol chlorohydrin, (S)-(+)-α-Chlorohydrin

-

Molecular Formula: C₃H₇ClO₂[1]

-

Molecular Weight: 110.54 g/mol [1]

-

SMILES string: OC--INVALID-LINK--CCl

-

InChI key: SSZWWUDQMAHNAQ-GSVOUGTGSA-N

The structure consists of a propane (B168953) backbone with hydroxyl groups on carbons 1 and 2, and a chlorine atom on carbon 3. The "(S)" designation indicates the stereochemical configuration at the chiral center (carbon 2).

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Colorless to light orange to yellow clear liquid | TCI |

| Boiling Point | 213 °C (lit.) | [1] |

| Density | 1.322 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.480 (lit.) | Sigma-Aldrich |

| Optical Purity (ee) | >98.0% (GC) | TCI |

| Purity | 99% | [1] |

| Flash Point | 113 °C (closed cup) |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 5.10 (1H, d, CHOH, exchangeable with D₂O)

-

δ 4.70 (1H, t, CH₂OH, exchangeable with D₂O)

-

δ 3.67–3.61 (2H, m, CH₂Cl)

-

δ 3.53–3.48 (1H, m, CHOH)[2]

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 71.1 (CHOH)

-

δ 62.5 (CH₂OH)

-

δ 47.0 (CH₂Cl)[2]

FTIR Spectroscopy:

The FTIR spectrum of 3-chloro-1,2-propanediol exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups. The C-H stretching vibrations of the alkyl chain are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region, and the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound.

Synthesis of Racemic 3-Chloro-1,2-propanediol from Glycerol (B35011)

This classic method provides a straightforward route to the racemic mixture of 3-chloro-1,2-propanediol.

Materials:

-

90% Glycerol (500 g, 4.9 moles)

-

Glacial acetic acid (10 g)

-

Dry hydrogen chloride gas

Procedure:

-

Mix 500 g of 90% glycerol and 10 g of glacial acetic acid in a 1-L flask equipped for gas inlet and placed in an oil bath preheated to 105–110 °C.

-

Introduce a rapid stream of dry hydrogen chloride gas into the mixture.

-

Monitor the reaction progress by periodically weighing the flask. The reaction is considered complete after an approximate weight gain of 190 g (around 4 hours).

-

Distill the product under reduced pressure. The fraction collected between 114° and 120 °C at 14 mm Hg is the desired monochlorohydrin.[3]

Enzymatic Resolution of Racemic 3-Chloro-1,2-propanediol

Microorganisms can be employed to selectively metabolize one enantiomer, leaving the other in high enantiomeric purity.

Materials:

-

Racemic (R,S)-3-chloro-1,2-propanediol

-

Culture of a suitable microorganism (e.g., Saccharomyces cerevisiae)

-

Phosphate (B84403) buffer (0.3 M, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Culture the selected microorganism under appropriate aerobic conditions (e.g., 20-45 °C for 10-96 hours).

-

Collect the cells by centrifugation and wash them with water.

-

Prepare a suspension of the cells in 0.3 M phosphate buffer (pH 7.0).

-

Add (R,S)-3-chloro-1,2-propanediol to the cell suspension to a final concentration of 0.1 to 10% (w/v).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 72 hours).

-

Remove the cells from the reaction mixture by centrifugation.

-

Concentrate the supernatant and extract the product with ethyl acetate.

-

Dry the combined organic extracts with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude optically active 3-chloro-1,2-propanediol.

-

Further purify the product by distillation.[4]

Purification by Reduced Pressure Distillation

Procedure:

-

Filter the crude hydrolysate obtained from the synthesis reaction.

-

Transfer the filtrate to a distillation apparatus.

-

Conduct the distillation under a vacuum of ≥ 0.098 MPa.

-

Collect the 3-chloro-1,2-propanediol product at a gas phase temperature of ≥ 82 °C.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Mammalian Metabolic Pathway of 3-Chloro-1,2-propanediol

Caption: Proposed mammalian metabolic pathways of 3-Chloro-1,2-propanediol.[6][7]

Synthesis of (R)-Glycidyl Butyrate (B1204436) from this compound

This compound is a key starting material for the synthesis of (R)-Glycidyl butyrate, an important intermediate for the antibiotic Linezolid.[1]

Caption: Experimental workflow for the synthesis of (R)-Glycidyl butyrate.[8]

Role in Rivaroxaban Synthesis

This compound is utilized in the synthesis of (S)-glycidyl phthalimide, a key intermediate for the anticoagulant drug Rivaroxaban.[1]

References

- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 6. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]

- 7. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (S)-(+)-3-Chloro-1,2-propanediol (CAS Number: 60827-45-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-3-Chloro-1,2-propanediol, with the CAS number 60827-45-4, is a chiral halogenated organic compound of significant interest in the pharmaceutical and chemical industries.[1] As a versatile synthetic intermediate, its primary application lies in the stereospecific synthesis of active pharmaceutical ingredients (APIs), most notably the antibiotic Linezolid (B1675486).[2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis methodologies, analytical techniques for purity assessment, its pivotal role in drug development, and an exploration of its mechanism of action and toxicological profile. The information is presented to support researchers, scientists, and drug development professionals in their work with this important chiral building block.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous, and hygroscopic liquid at room temperature.[1] It possesses a faint, characteristic odor and is soluble in water as well as common organic solvents like ethanol (B145695) and diethyl ether.[1] Its chemical structure consists of a three-carbon propane (B168953) backbone with a chlorine atom at the C3 position and hydroxyl groups at the C1 and C2 positions, with the stereocenter at C2 having the (S)-configuration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO₂ | [1][4][5] |

| Molecular Weight | 110.54 g/mol | [5] |

| Appearance | Clear yellow to orange-yellow liquid | [1] |

| Boiling Point | 213 °C (lit.) | [6] |

| Density | 1.322 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index (n20/D) | 1.480 (lit.) | [6][7] |

| Optical Rotation | +1.2 ± 0.5° (neat) | [4] |

| InChI Key | SSZWWUDQMAHNAQ-GSVOUGTGSA-N | [1][4][5] |

| Canonical SMILES | C(--INVALID-LINK--O)O | [1] |

Synthesis of this compound

The enantiomerically pure this compound is crucial for its applications in pharmaceuticals. Several synthetic strategies have been developed to achieve high enantiomeric purity, primarily through asymmetric synthesis or kinetic resolution of the racemate.

Synthesis from (S)-(+)-Epichlorohydrin

A common and efficient method for the synthesis of this compound is the hydrolysis of (S)-(+)-epichlorohydrin.[3] This reaction involves the ring-opening of the epoxide under aqueous conditions.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge (S)-(+)-epichlorohydrin and deionized water. A common molar ratio is 1:1.2 to 1:2.5 of epichlorohydrin (B41342) to water.[8] For laboratory-scale synthesis, a cation exchange resin can be used as a catalyst to promote the hydrolysis.[9]

-

Reaction Conditions: The mixture is heated to a temperature between 70-90 °C with vigorous stirring.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 to 4 hours.[9]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. If a resin catalyst is used, it is removed by filtration. The resulting aqueous solution is then subjected to distillation under reduced pressure to remove water and unreacted starting material, yielding the desired this compound as an oil.[9]

Microbial and Enzymatic Kinetic Resolution

Kinetic resolution of racemic 3-chloro-1,2-propanediol (B139630) is another effective strategy to obtain the (S)-enantiomer. This method utilizes microorganisms or isolated enzymes that selectively metabolize or react with one enantiomer, leaving the other enriched.

2.2.1. Microbial Resolution

Certain microorganisms, such as those from the genera Endomyces, Sporidiobolus, and Geotrichum, are capable of selectively metabolizing (R)-3-chloro-1,2-propanediol, thus enriching the mixture in the (S)-enantiomer.[10]

Experimental Protocol (General):

-

Microorganism Culture: The selected microorganism is cultured in a suitable medium under aerobic conditions at a controlled temperature (e.g., 30 °C) and pH.[10]

-

Biotransformation: Racemic 3-chloro-1,2-propanediol is added to the culture broth or a suspension of the microbial cells in a buffer. The reaction is carried out with shaking or stirring for a period of 24 to 72 hours.[10]

-

Extraction and Purification: The microbial cells are removed by centrifugation. The supernatant is then concentrated and extracted with an organic solvent such as ethyl acetate. The organic extracts are dried and the solvent is evaporated to yield the enriched this compound, which may be further purified by distillation.[10]

2.2.2. Lipase-Catalyzed Kinetic Resolution

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis.

Experimental Protocol (Lipase-Catalyzed Acylation):

-

Reaction Setup: Racemic 3-chloro-1,2-propanediol is dissolved in a suitable organic solvent (e.g., hexane (B92381), cyclohexane). An acyl donor (e.g., vinyl acetate) and a lipase (B570770) (e.g., from Pseudomonas fluorescens or Candida antarctica lipase B) are added to the solution.[11]

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40 °C) with stirring for a specific duration (e.g., 48 hours), or until approximately 50% conversion is achieved.[11]

-

Separation: The enzyme is removed by filtration. The reaction mixture, now containing the unreacted (S)-alcohol and the acylated (R)-enantiomer, is separated by column chromatography to isolate the pure this compound.

Analytical Methods for Purity and Enantiomeric Excess Determination

Ensuring the chemical purity and high enantiomeric excess of this compound is critical for its use in pharmaceutical synthesis.

Table 2: Analytical Methods

| Technique | Description | Key Parameters | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Commonly used for the determination of 3-chloro-1,2-propanediol in various matrices. Derivatization with agents like heptafluorobutyric anhydride (B1165640) is often employed. | Column: Capillary column (e.g., DB-5ms). Detector: Mass Spectrometer (MS). Quantification: Use of a deuterated internal standard. | [12] |

| High-Performance Liquid Chromatography (HPLC) | Can be used for purity assessment. For chiral separation, a chiral stationary phase is required. | Column: Chiral column (e.g., polysaccharide-based or cyclodextrin-based). Mobile Phase: Typically a mixture of hexane and isopropanol. Detector: Refractive Index (RI) or UV (if derivatized). | [5][13] |

Application in Drug Development: Synthesis of Linezolid

This compound is a key starting material for the synthesis of the oxazolidinone antibiotic, Linezolid.[2][3] The chiral center in this compound is incorporated into the final Linezolid structure, ensuring the correct stereochemistry required for its antibacterial activity.

The synthesis generally involves the conversion of this compound to a more reactive intermediate, such as (R)-glycidyl butyrate (B1204436) or a protected version of the chlorohydrin, which is then coupled with the aromatic amine precursor of Linezolid.

Caption: Synthetic pathway to Linezolid from this compound.

Mechanism of Action and Biological Effects

The biological effects of 3-chloro-1,2-propanediol are primarily associated with its racemic form (3-MCPD). The (S)-enantiomer is known to be the active component responsible for the antifertility effects observed in males.[8]

The mechanism of action involves the metabolic activation of this compound within spermatozoa. An NADP+-dependent dehydrogenase metabolizes it to (S)-3-chlorolactaldehyde.[1] This metabolite is a potent and specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] The inhibition of this key enzyme disrupts the glycolytic pathway, leading to a depletion of ATP, which is essential for sperm motility.

Caption: Mechanism of antifertility action of this compound.

Toxicology and Safety Information

The toxicology of 3-chloro-1,2-propanediol has been extensively studied, primarily with the racemic mixture. It is classified as toxic if swallowed, fatal if inhaled, and causes skin and serious eye irritation.[4][14] It is also suspected of causing cancer and may damage fertility or the unborn child.[4] The (S)-isomer is primarily associated with reproductive toxicity, while the (R)-isomer is linked to nephrotoxicity.[15]

Table 3: Acute Toxicity Data for Racemic 3-Chloro-1,2-propanediol

| Route of Administration | Species | LD50/LC50 | Reference(s) |

| Oral | Rat | 150 mg/kg bw | [2][6] |

| Dermal | Rabbit | 1,056 mg/kg | [16] |

| Inhalation | Rat | 62 - 250 ppm (4 hours) | [6] |

Experimental Workflow for In Vitro Toxicity Assessment

Caption: A general workflow for in vitro toxicity testing.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of Linezolid. Its stereospecific synthesis and high enantiomeric purity are critical for its intended use. Understanding its chemical properties, synthesis, analytical methods, and biological activity is essential for researchers and drug development professionals. While its toxicological profile, primarily studied as the racemate, necessitates careful handling and risk assessment, its utility as a synthetic intermediate remains high. Further research into the specific biological effects of the (S)-enantiomer will continue to enhance its safe and effective application in the development of new therapeutics.

References

- 1. Production of (S)-3-chlorolactaldehyde from (S)-alpha-chlorohydrin by boar spermatozoa and the inhibition of glyceraldehyde 3-phosphate dehydrogenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. asianpubs.org [asianpubs.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 15. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

(S)-(+)-3-Chloro-1,2-propanediol: A Chiral Building Block for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-(+)-3-Chloro-1,2-propanediol, a versatile and highly valuable chiral building block, plays a pivotal role in the stereoselective synthesis of a multitude of pharmaceutical compounds. Its defined stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs), making it an indispensable tool in modern drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on its role in the synthesis of prominent drugs such as Linezolid (B1675486) and Rivaroxaban.

Physicochemical and Spectroscopic Data

The precise chemical and physical characteristics of this compound are fundamental to its application in synthesis. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇ClO₂ |

| Molecular Weight | 110.54 g/mol |

| Appearance | Colorless to pale yellow hygroscopic liquid[1] |

| Boiling Point | 213 °C (decomposes)[2][3] |

| Density | 1.322 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.480 |

| Solubility | Soluble in water, alcohol, and diethyl ether |

| Optical Purity (ee) | Typically ≥97% (GLC) |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 5.10 (d, 1H, CHOH), 4.70 (t, 1H, CH₂OH), 3.67–3.61 (m, 2H, CH₂Cl), 3.53–3.48 (m, 1H, CHOH), 3.39-3.35 (m, 2H, CH₂OH)[4][5] |

| ¹³C NMR (DMSO-d₆) | δ 71.1 (CHOH), 62.5 (CH₂OH), 47.0 (CH₂Cl)[4] |

| Mass Spectrum (MS) | Major fragments (m/z) can be observed, consistent with the molecular structure.[6][7] |

| Infrared (IR) | Broad band around 3300 cm⁻¹ (O-H stretching), peaks around 1045-1087 cm⁻¹ (C-O stretching).[5] |

Synthesis Methodologies

The enantiomerically pure this compound can be synthesized through various chemical and biological methods. Below are detailed protocols for two common approaches.

Chemical Synthesis from (S)-(+)-Epichlorohydrin

This method involves the acid-catalyzed hydrolysis of commercially available (S)-(+)-epichlorohydrin.

Experimental Protocol:

-

Reaction Setup: To a 1 L three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add (S)-(+)-epichlorohydrin (92.5 g, 1.0 mol) and deionized water (18 g, 1.0 mol).

-

Hydrolysis: Heat the mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate (B1210297) (1:1) mobile phase. The reaction is typically complete within 20-24 hours.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The product, this compound, is obtained as a colorless oil. If necessary, purification can be achieved by distillation under reduced pressure.[4]

Diagram 1: Synthesis of this compound from (S)-(+)-Epichlorohydrin

Caption: Reaction scheme for the synthesis of this compound.

Enzymatic Kinetic Resolution

This method utilizes enzymes to selectively acylate one enantiomer from a racemic mixture of 3-chloro-1,2-propanediol (B139630), allowing for the separation of the desired (S)-enantiomer.

Experimental Protocol:

-

Enzyme Preparation: Immobilized lipase (B570770) (e.g., from Candida antarctica) is suspended in a suitable organic solvent (e.g., toluene).

-

Reaction Mixture: A racemic mixture of 3-chloro-1,2-propanediol and an acyl donor (e.g., vinyl acetate) are added to the enzyme suspension.

-

Resolution: The reaction is stirred at a controlled temperature (e.g., 30-40 °C). The enzyme selectively catalyzes the acylation of the (R)-enantiomer.

-

Monitoring: The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining (S)-alcohol.

-

Work-up and Separation: Once the desired ee is achieved, the enzyme is filtered off. The acylated (R)-enantiomer and the unreacted this compound are then separated by column chromatography or distillation.

Diagram 2: Workflow for Enzymatic Kinetic Resolution

Caption: General workflow for the enzymatic kinetic resolution of 3-chloro-1,2-propanediol.

Applications in Drug Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceuticals.

Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[8] The synthesis of Linezolid can be achieved through a multi-step process starting from this compound.

Experimental Protocol Outline:

-

Activation: The hydroxyl groups of this compound are often protected or activated. For instance, it can be converted to (S)-N-[2-acetoxy-3-chloropropyl]acetamide.[9]

-

Coupling: The activated intermediate is then coupled with N-carbobenzoxy-3-fluoro-4-morpholinylaniline in the presence of a strong base like lithium tert-butoxide.[9][10]

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the oxazolidinone ring.

-

Deprotection and Final Modification: Removal of protecting groups and subsequent modifications lead to the final Linezolid molecule.

Diagram 3: Simplified Synthesis Pathway to Linezolid

Caption: Simplified synthetic route to Linezolid.

Linezolid's Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, a crucial first step in translation.[8][][12][13][14]

Diagram 4: Linezolid's Signaling Pathway

Caption: Linezolid inhibits bacterial protein synthesis at the initiation stage.

Synthesis of Rivaroxaban

Rivaroxaban is a direct factor Xa inhibitor, an anticoagulant used to prevent and treat blood clots.[15][16] The synthesis of Rivaroxaban also utilizes a chiral intermediate derived from this compound.

Experimental Protocol Outline:

-

Intermediate Synthesis: this compound is converted to a key intermediate, such as (S)-1-amino-3-chloropropan-2-ol.[17]

-

Amide Formation: This intermediate is then reacted with 5-chlorothiophene-2-carbonyl chloride to form an amide.

-

Coupling and Cyclization: The resulting amide is coupled with 4-(4-aminophenyl)morpholin-3-one, followed by cyclization to form the oxazolidinone ring, yielding Rivaroxaban.[17][18]

Diagram 5: Simplified Synthesis Pathway to Rivaroxaban

Caption: Simplified synthetic route to Rivaroxaban.

Rivaroxaban's Mechanism of Action: Rivaroxaban directly and selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade. By blocking Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin (B1330869) clots.[15][16][19][20][21]

Diagram 6: Rivaroxaban's Signaling Pathway

Caption: Rivaroxaban inhibits the coagulation cascade by directly targeting Factor Xa.

Conclusion

This compound is a cornerstone chiral building block in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity enable the efficient and stereoselective synthesis of complex and life-saving drugs. The methodologies for its synthesis, ranging from chemical hydrolysis to enzymatic resolution, offer flexibility for various production scales. As drug development continues to advance, the demand for high-purity chiral intermediates like this compound is expected to grow, further solidifying its importance in the creation of next-generation therapeutics.

References

- 1. asianpubs.org [asianpubs.org]

- 2. lobachemie.com [lobachemie.com]

- 3. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,2-Propanediol, 3-chloro- [webbook.nist.gov]

- 8. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 9. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]

- 10. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]

- 12. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 13. Linezolid - Wikipedia [en.wikipedia.org]

- 14. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Rivaroxaban - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. XARELTO - Mechanism of Action [jnjmedicalconnect.com]

- 21. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (S)-3-chloro-1,2-propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-chloro-1,2-propanediol ((S)-3-CPD) is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics like Linezolid and anticoagulants such as Rivaroxaban.[1] The stereochemistry of this intermediate is paramount, as the biological activity of the final drug product often resides in a single enantiomer. This technical guide provides a comprehensive overview of the primary stereospecific methods for the synthesis of the S-enantiomer of 3-chloro-1,2-propanediol (B139630), complete with comparative data, detailed experimental protocols, and workflow visualizations.

Overview of Synthetic Strategies

The stereospecific synthesis of (S)-3-chloro-1,2-propanediol can be broadly categorized into three main approaches:

-

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as carbohydrates, as starting materials. The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final product.

-

Kinetic Resolution: This strategy involves the separation of a racemic mixture of 3-chloro-1,2-propanediol. Typically, an enzyme or a chiral catalyst is used to selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

-

Asymmetric Synthesis: This approach creates the desired stereocenter from a prochiral starting material using a chiral catalyst or reagent. A key example is the asymmetric epoxidation of an achiral olefin, followed by ring-opening.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for (S)-3-chloro-1,2-propanediol depends on various factors, including scalability, cost of starting materials and catalysts, and desired enantiomeric purity. The following table summarizes quantitative data for the different approaches.

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages | Reference |

| Chiral Pool Synthesis | Methyl 6-chloro-6-deoxy-α-D-glucopyranoside | Sodium periodate (B1199274), Sodium borohydride (B1222165) | 52 | Not Reported (Stereospecific) | Stereospecific, utilizes readily available chiral starting materials. | Multi-step process, may generate significant by-products. | [2] |

| Microbial Kinetic Resolution | Racemic 3-chloro-1,2-propanediol | Saccharomyces cerevisiae or other microorganisms | ~40-50 (theoretical max. 50) | >95 (example) | High enantioselectivity, environmentally benign conditions. | Limited to 50% theoretical yield, requires separation of unreacted enantiomer. | [3] |

| Enzymatic Kinetic Resolution | Racemic 1-aryl-3-chloropropan-1-ols (analogous) | Pseudomonas fluorescens lipase | 34-42 | 99 | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield, requires separation of product from unreacted starting material. | [4] |

| Asymmetric Synthesis | Allyl alcohol | Ti(OiPr)4, D-(-)-Diethyl tartrate, t-BuOOH | High (inferred) | >98 (inferred) | Potentially high yield and enantioselectivity, direct route to the chiral epoxide. | Requires careful control of reaction conditions, catalyst can be expensive. | [5] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to (S)-3-chloro-1,2-propanediol.

Chiral Pool Synthesis from a Chlorodeoxy-D-Saccharide

This method describes a stereospecific, three-step synthesis starting from a protected sugar derivative.

Step 1: Glycol Cleavage

-

To an ice-cold solution of methyl 6-chloro-6-deoxy-α-D-glucopyranoside (23.5 g) in water (250 ml), add a solution of sodium periodate (47.4 g) in water (250 ml).

-

Stir the resulting solution at room temperature for 2 hours.

-

Evaporate the solvent at 40°C under vacuum to yield a semi-solid mass.

-

Extract the mass with ethanol (B145695) (3 x 200 ml) and evaporate the combined extracts to give a syrup (26 g).

Step 2: Reduction of the Aldehyde

-

Add a solution of the syrup from Step 1 in aqueous ethanol (200 ml) slowly with stirring to a solution of sodium borohydride (10.4 g) in water (800 ml).

-

Stir the reaction mixture at room temperature for 20 hours.

-

Add a few drops of acetic acid to quench the reaction.

-

Concentrate the mixture in vacuo at 40°C to a semi-solid mass.

Step 3: Acid Hydrolysis and Purification

-

Dissolve the semi-solid mass in a solution of ethyl acetate (B1210297) and ethanol (9:1) and apply it to a silica (B1680970) gel column.

-

Elute the column and monitor the fractions by gas-liquid chromatography (GLC).

-

Combine the fractions containing the product and evaporate the solvent to yield (S)-3-chloro-1,2-propanediol (yield: 52%).[2]

Microbial Kinetic Resolution of Racemic 3-chloro-1,2-propanediol

This protocol provides a general method for the kinetic resolution of racemic 3-chloro-1,2-propanediol using a microorganism that selectively metabolizes the (R)-enantiomer.

-

Cultivate a selected microorganism (e.g., from the genera Saccharomyces, Candida, Pichia) in a suitable culture medium.

-

Collect the cells by centrifugation and wash them with water.

-

Prepare a suspension of the cells in a 0.3 M phosphate (B84403) buffer (pH 7.0).

-

Add racemic 3-chloro-1,2-propanediol to the cell suspension to a final concentration of 0.1-10% (w/v).

-

Incubate the reaction mixture at 30°C for 72 hours with shaking.

-

Remove the cells from the reaction solution by centrifugation.

-

Concentrate the supernatant to approximately one-tenth of the original volume.

-

Extract the concentrated supernatant three times with ethyl acetate.

-

Dehydrate the combined organic extracts with anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield a syrup of optically active (S)-3-chloro-1,2-propanediol.[3]

-

Further purification can be achieved by distillation.

Asymmetric Synthesis via Epoxidation of Allyl Chloride

This method involves the asymmetric epoxidation of allyl chloride to form (S)-epichlorohydrin, followed by hydrolysis to yield (S)-3-chloro-1,2-propanediol.

Step 1: Synthesis of (S)-epichlorohydrin

-

Under a nitrogen atmosphere, add chloroform (B151607) to a reaction vessel.

-

At a temperature between -10°C and 0°C, sequentially add titanium tetraisopropoxide and D-(-)-diethyl tartrate.

-

After thorough stirring, add allyl chloride dropwise.

-

Once the addition is complete and the mixture is well-mixed, add tert-butyl hydroperoxide.

-

Stir the resulting solution for 12 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, obtain (S)-epichlorohydrin by distillation under reduced pressure.

Step 2: Hydrolysis of (S)-epichlorohydrin

-

Under a nitrogen atmosphere, dissolve the (S)-epichlorohydrin from Step 1 in distilled water.

-

After complete dissolution, add an aqueous solution of a phase transfer catalyst dropwise.

-

Heat the mixture to 90°C with stirring and react for 24 hours, monitoring the reaction by TLC or HPLC.

-

After the reaction is complete, add a lye solution to the mixed solution to adjust the pH to 7.

-

Separate the water and the product, (S)-3-chloro-1,2-propanediol, by fractional distillation under reduced pressure.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and workflows.

Caption: Chiral pool synthesis of (S)-3-chloro-1,2-propanediol.

Caption: Workflow for microbial kinetic resolution.

Caption: Asymmetric synthesis of (S)-3-chloro-1,2-propanediol.

References

- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 2. US4313008A - Synthesis of S-3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

(S)-(+)-3-Chloro-1,2-propanediol: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-3-Chloro-1,2-propanediol, a chiral molecule of significant interest, has a history intertwined with food chemistry, toxicology, and pharmaceutical synthesis. Initially identified as a food contaminant known as 3-MCPD, the distinct biological activities of its enantiomers spurred the development of stereoselective synthetic and resolution methods. This technical guide provides an in-depth overview of the discovery, history, and key experimental protocols related to this compound. It includes a compilation of its physicochemical and toxicological properties, detailed synthetic and resolution methodologies, and a visualization of its metabolic pathway. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

3-Chloro-1,2-propanediol (B139630) (3-MCPD) is a chemical compound that first gained significant attention as a food contaminant, identified in acid-hydrolyzed vegetable proteins and soy sauce.[1][2] It is formed during the heat processing of fat-containing foods in the presence of chloride ions.[1] Subsequent research revealed that 3-MCPD exists as a racemic mixture of two enantiomers: (S)-(-)-3-Chloro-1,2-propanediol and (R)-(+)-3-Chloro-1,2-propanediol. It was discovered that the biological activities of these enantiomers are markedly different. The (S)-enantiomer, this compound, is known for its male antifertility effects, while the (R)-enantiomer exhibits nephrotoxicity.[3][4] This stereospecificity in biological action has driven the demand for enantiomerically pure this compound, primarily as a chiral building block in the synthesis of various pharmaceuticals.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in Table 1. The toxicological data for the racemic mixture of 3-MCPD is provided in Table 2 for context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO₂ | |

| Molecular Weight | 110.54 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | |

| Boiling Point | 213 °C (lit.) | |

| Density | 1.322 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.480 (lit.) | |

| Flash Point | 113 °C (closed cup) | |

| Optical Purity | ee: 97% (GLC) |

Table 2: Acute Toxicological Data for Racemic 3-Chloro-1,2-propanediol

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 150 mg/kg bw | [3][5] |

| LD50 | Rat | Dermal | 1000 mg/kg | [6] |

| LC50 | Rat | Inhalation | 0.4 mg/L (4 hours) | [6] |

Experimental Protocols

Synthesis of Racemic 3-Chloro-1,2-propanediol from Epichlorohydrin (B41342)

A common and scalable method for the preparation of racemic 3-chloro-1,2-propanediol is through the hydrolysis of epichlorohydrin.[7]

Materials:

-

Epichlorohydrin (99%)

-

Deionized water

-

1 L three-necked flask

-

Magnetic stirrer

-

Reflux condenser

-

Thermometer

-

Oil bath

Procedure:

-

A mixture of epichlorohydrin (473.2 g, 5.11 mol) and water (110.5 g, 6.13 mol) is placed in a 1 L three-necked flask equipped with a magnetic stir bar, reflux condenser, and a thermometer.[7]

-

The flask is immersed in an oil bath and the mixture is stirred at 100°C for 20 hours.[7]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (B1210297) (1:1) solvent system.[7]

-

Upon completion, the reaction mixture is cooled to room temperature to yield 3-chloro-1,2-propanediol as a colorless oil (approximately 557.0 g, 99% yield).[7]

Stereospecific Synthesis of this compound from a D-Saccharide

A stereospecific route to synthesize the S-enantiomer involves the chemical manipulation of a chlorodeoxy-D-saccharide.[8]

Materials:

-

A suitable chlorodeoxy-D-saccharide (e.g., derived from D-mannitol)

-

Periodate (B1199274) salt (e.g., sodium periodate) for glycol cleavage

-

Reducing agent (e.g., sodium borohydride)

-

Mild acid for hydrolysis

-

Appropriate solvents for reaction and purification (e.g., water, ethanol, ethyl acetate)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Glycol Cleavage: The chlorodeoxy-D-saccharide is treated with a periodate reagent to cleave the glycol group, resulting in the formation of two aldehyde groups.[8]

-

Reduction: The resulting aldehyde derivatives are then reduced under mild, non-acidic conditions using a reducing agent like sodium borohydride (B1222165) to form the corresponding alcohol.[8]

-

Hydrolysis: The alcohol intermediate is subjected to mild acid hydrolysis to yield (S)-3-chloro-1,2-propanediol, along with other by-products that can be removed through chromatographic purification.[8]

-

Purification: The final product is purified by silica gel chromatography and distillation to obtain the pure S-enantiomer.[8]

Chiral Resolution of Racemic 3-Chloro-1,2-propanediol via Microbial Metabolism

Microorganisms can be employed for the enantioselective metabolism of one of the enantiomers from a racemic mixture, allowing for the isolation of the other.[9]

Materials:

-

Racemic (R,S)-3-chloro-1,2-propanediol

-

A microorganism capable of selectively metabolizing one enantiomer (e.g., Pichia farinosa, Trichosporon fermentans for (S)-form metabolism)[9]

-

Culture medium suitable for the selected microorganism

-

Phosphate (B84403) buffer (e.g., 0.3 M, pH 7.0)

-

Centrifuge

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (B86663) for drying

Procedure:

-

Cultivation: The selected microorganism is cultured in a suitable medium until a sufficient cell density is reached.

-

Cell Harvesting: The cells are collected by centrifugation and washed with water.[9]

-

Biotransformation: The washed cells are suspended in a phosphate buffer. Racemic (R,S)-3-chloro-1,2-propanediol is added to the cell suspension, and the reaction is carried out at a controlled temperature (e.g., 30°C) with shaking for a specified duration (e.g., 72 hours).[9]

-

Work-up: After the reaction, the cells are removed by centrifugation. The supernatant is concentrated under reduced pressure.[9]

-

Extraction and Purification: The concentrated supernatant is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the optically active 3-chloro-1,2-propanediol.[9] Further purification can be achieved by distillation.

Metabolic Pathway and Mechanism of Action

The metabolism of 3-Chloro-1,2-propanediol in mammals primarily proceeds through two main pathways: detoxification via glutathione (B108866) conjugation and oxidation. The antifertility effect of the (S)-enantiomer is attributed to the inhibition of key enzymes in spermatozoan glycolysis.

Caption: Metabolic Pathway of (S)-3-Chloro-1,2-propanediol.

The diagram above illustrates the primary metabolic routes of (S)-3-Chloro-1,2-propanediol. One pathway involves detoxification through conjugation with glutathione, leading to the formation of mercapturic acid derivatives.[5] The other major pathway is the oxidation of the molecule to β-chlorolactic acid and subsequently to oxalic acid.[5] The antifertility action of the (S)-enantiomer is linked to the inhibition of crucial glycolytic enzymes in spermatozoa, namely glyceraldehyde 3-phosphate dehydrogenase and triosephosphate isomerase, which leads to reduced sperm motility.[5]

Conclusion

This compound has evolved from being known primarily as a food contaminant to a valuable chiral intermediate in the pharmaceutical industry. The distinct toxicological profiles of its enantiomers have necessitated the development of precise stereoselective synthetic methods and efficient resolution techniques. This guide has provided a detailed overview of the historical context, key physicochemical and toxicological data, and robust experimental protocols for the synthesis and resolution of this important molecule. The elucidation of its metabolic pathway provides a foundation for understanding its biological effects and for the development of new applications. This comprehensive resource is intended to support the ongoing research and development efforts of scientists and professionals in related fields.

References

- 1. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. US4313008A - Synthesis of S-3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Characterization of (S)-(+)-3-Chloro-1,2-propanediol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-3-Chloro-1,2-propanediol, a key chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and drug development professionals requiring detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1] For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[2] The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the five non-exchangeable protons and the two hydroxyl protons.

Table 1: ¹H NMR Data for 3-Chloro-1,2-propanediol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.12 | d | 1H | CHOH |

| 4.73 | t | 1H | CH₂OH |

| 3.67-3.62 | m | 2H | CH₂ Cl |

| 3.53-3.50 | m | 1H | CH OH |

| 3.39-3.35 | m | 2H | CH₂ OH |

Note: Data obtained in DMSO-d6. Chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency. The hydroxyl proton signals are exchangeable with D₂O.[3]

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[2] The ¹³C NMR spectrum of 3-Chloro-1,2-propanediol shows three distinct signals, corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 3-Chloro-1,2-propanediol

| Chemical Shift (δ) ppm | Assignment |

| 71.2 | C HOH |

| 68.9 | C H₂OH |

| 46.0 | C H₂Cl |

Note: The specific enantiomer ((S)-(+)) is not always specified in publicly available ¹³C NMR data; however, the chemical shifts for the racemate are expected to be identical.[4][5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[6] The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl (O-H) and carbon-chlorine (C-Cl) functional groups.

Table 3: IR Spectroscopic Data for 3-Chloro-1,2-propanediol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290.56 | Broad | O-H stretch (alcohol) |

| 1087.85 and 1045.42 | Strong | C-O stretch (alcohol) |

| ~750 | Variable | C-Cl stretch |

Note: The broadness of the O-H stretching band is due to hydrogen bonding.[3] The C-Cl stretching frequency can vary and is often found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[7] It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[8]

Table 4: Mass Spectrometry Data for 3-Chloro-1,2-propanediol

| m/z | Relative Intensity (%) | Assignment |

| 110/112 | Varies | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 79/81 | Varies | [M - CH₂OH]⁺ |

| 61 | Varies | [CH(OH)CH₂OH]⁺ |

| 49 | Varies | [CH₂Cl]⁺ |

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio. The fragmentation pattern can be used to confirm the structure of the molecule.[9][10]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[12]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹H NMR, a typical experiment involves a 90° pulse, a short acquisition time, and a relaxation delay. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): Place one to two drops of neat this compound between two salt plates (e.g., NaCl or KBr).[13] Gently press the plates together to form a thin liquid film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates to subtract from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[14]

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.[15] For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.[8]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic distribution for chlorine should be examined to confirm its presence.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis and structural elucidation.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 3-Chloro-1,2-propanediol(96-24-2) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. 3-Chloro-1,2-propanediol(96-24-2) MS spectrum [chemicalbook.com]

- 10. 1,2-Propanediol, 3-chloro- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. web.mit.edu [web.mit.edu]

- 13. webassign.net [webassign.net]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Physical properties of (S)-(+)-3-Chloro-1,2-propanediol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (S)-(+)-3-Chloro-1,2-propanediol, a chiral intermediate crucial in the synthesis of various pharmaceutical compounds. The document outlines its melting and boiling points, details the standard experimental methodologies for their determination, and presents a typical analytical workflow for its detection and quantification.

Core Physical Properties

This compound, also known as (S)-α-Glycerol chlorohydrin, is a colorless to pale yellow viscous liquid at room temperature. Its physical characteristics are critical for handling, reaction setup, and purification processes in a laboratory or industrial setting.

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure.

| Physical Property | Value | Conditions |

| Melting Point | Not Applicable | Substance is a liquid at room temperature. |

| Freezing Point | -40 °C[1] | Atmospheric Pressure |

| Boiling Point | 213 °C[1][2][3][4][5][6][7][8] | Atmospheric Pressure (760 mmHg) |

| 80 °C | 0.5 mmHg |

Note: The enantiomer, (R)-3-Chloro-1,2-propanediol, shares the same boiling point and a melting point of 1 °C. Small variations in reported values can be attributed to differences in experimental purity and conditions.

Experimental Protocols for Physical Property Determination

While specific experimental reports for the determination of these properties for this compound are not detailed in common literature, the following standard methodologies are employed for such compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a viscous liquid like this compound, distillation or the Thiele tube method are common.

Methodology: Distillation under Reduced Pressure

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer placed so that the bulb is just below the side arm leading to the condenser. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 0.5 mmHg). The flask is then heated gently. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point at the recorded pressure.

Melting/Freezing Point Determination

Since the compound is a liquid at room temperature, its freezing point is determined. This involves cooling the liquid until it solidifies.

Methodology: Capillary Method

-

Apparatus Setup: A melting point apparatus, which consists of a heated metal block or an oil bath with a temperature controller and a viewing lens, is used.[3][5][9][10] A thermometer or a digital temperature probe is integrated into the apparatus.[3][9][10]

-

Sample Preparation: A small amount of the substance is introduced into a glass capillary tube.[9][10] For a freezing point determination, a specialized setup allowing for controlled cooling is required.

-

Procedure:

-

A preliminary rapid determination can be performed to find an approximate melting range.[9]

-

For an accurate measurement, the sample is cooled at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected freezing point.[10]

-

The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded as the freezing point range. For pure substances, this range is typically narrow.[10]

-

Analytical Workflow and Visualization

This compound is a known food contaminant, often referred to as 3-MCPD. Its detection in complex matrices like food products requires a robust analytical workflow, typically involving gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow: GC-MS Analysis of 3-MCPD in Food Samples

The following diagram illustrates the key steps in the indirect GC-MS method for quantifying 3-MCPD. This process involves extraction, hydrolysis of any esterified forms, derivatization to increase volatility, and finally, instrumental analysis.

Caption: Workflow for the analysis of 3-MCPD in food matrices by GC-MS.

This workflow ensures the accurate and sensitive quantification of total 3-MCPD content.[2][11][12] The derivatization step, commonly with phenylboronic acid (PBA), is crucial as it makes the polar diol amenable to gas chromatography.[2][11] The use of a deuterated internal standard (3-MCPD-d5) corrects for any analyte loss during sample preparation, enhancing the method's precision and accuracy.[12]

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. gcms.cz [gcms.cz]

- 3. thinksrs.com [thinksrs.com]

- 4. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melting point determination - A.KRÜSS Optronic [kruess.com]

- 6. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]

- 7. This compound 97 , ee 97 GLC 60827-45-4 [sigmaaldrich.com]

- 8. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of (S)-(+)-3-Chloro-1,2-propanediol from Epichlorohydrin

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-(+)-3-Chloro-1,2-propanediol (S-3-CPD) is a critical chiral building block in the pharmaceutical and agrochemical industries.[1] Its specific stereochemical configuration is essential for synthesizing enantiomerically pure Active Pharmaceutical Ingredients (APIs), which maximizes therapeutic efficacy and minimizes potential side effects.[1] This document provides detailed protocols for the synthesis of S-3-CPD via the hydrolysis of (S)-epichlorohydrin, a common and effective method. An alternative eco-friendly method using ultrasonic irradiation is also discussed. This guide is intended for researchers and professionals in organic synthesis and drug development.

Reaction Principle

The primary method for synthesizing this compound involves the acid-catalyzed ring-opening of the epoxide ring of (S)-epichlorohydrin by water. The reaction proceeds via a nucleophilic attack of a water molecule on one of the epoxide carbons, leading to the formation of the diol. The use of a chiral starting material, (S)-epichlorohydrin, ensures the desired stereochemistry in the final product.

Reaction Scheme:

(S)-Epichlorohydrin + H₂O ---(Catalyst)--> this compound

Experimental Protocols

Two primary methods are detailed below. Protocol 1 describes a standard acid-catalyzed synthesis, which offers high yield and enantiomeric purity. Protocol 2 outlines an eco-friendly, ultrasound-assisted method.

Protocol 1: Acid-Catalyzed Hydrolysis of (S)-Epichlorohydrin

This protocol is adapted from established methods for the synthesis of chiral 3-chloro-1,2-propanediol (B139630) from its corresponding epichlorohydrin (B41342) enantiomer.[2]

Materials:

-

(S)-Epichlorohydrin (e.g., chemical purity: ≥99.5%, chiral purity: ≥99.5% e.e.)

-

Deionized water

-

(S)-(+)-2-Chloropropionic acid (or another suitable acid catalyst like sulfuric acid)[2][3]

-

0.1 N Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

pH meter or pH strips

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 500 mL reaction flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 92.5 g (1 mol) of (S)-epichlorohydrin, 36 g (2 mol) of deionized water, and 1 g of (S)-(+)-2-chloropropionic acid as the catalyst.[2]

-

Heating and Reaction: Stir the mixture and heat to 80-90 °C. Maintain this temperature for approximately 15 hours.[2]

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to confirm the complete consumption of the starting material, (S)-epichlorohydrin.[2]

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding 0.1 N sodium hydroxide solution dropwise until the pH reaches 6-7.[2]

-

Water Removal: Remove the excess water from the mixture using a rotary evaporator under reduced pressure (15-20 mmHg).[2]

-

Purification: Purify the resulting crude product by high-vacuum distillation (5-10 mmHg) to obtain pure this compound.[2]

Protocol 2: Green Synthesis via Ultrasound-Assisted Hydrolysis

This method provides a rapid, solvent-free, and eco-friendly alternative for the hydrolysis of epichlorohydrin.[4][5] Note that starting with racemic epichlorohydrin will result in a racemic product. To achieve an enantiomerically pure product with this method, (S)-epichlorohydrin must be used as the starting material.

Materials:

-

(S)-Epichlorohydrin

-

Deionized water

Equipment:

-

Ultrasonic bath or probe sonicator (e.g., 90 W)

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine (S)-epichlorohydrin and 2.2 molar equivalents of deionized water.[5][6]

-

Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Irradiate the mixture with ultrasound at 90 W for 1 hour.[5][6]

-

Work-up: The reaction typically proceeds to a high yield (around 82%) without the need for further purification, as no catalyst or solvent is used.[4][5] If necessary, any unreacted starting material and water can be removed under reduced pressure.

Data Presentation

The following table summarizes the quantitative data from the described synthesis methods.

| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Ultrasound-Assisted |

| Starting Material | (S)-Epichlorohydrin | (S)-Epichlorohydrin |

| Catalyst | (S)-(+)-2-Chloropropionic acid | None |

| Solvent | Water (in excess) | None (Water as reagent) |

| Temperature | 80-90 °C[2] | Ambient (generated by sonication) |

| Reaction Time | ~15 hours[2] | 1 hour[5][6] |

| Yield | ~95.6%[2] | ~82%[5][6] |

| Chemical Purity | >99%[2] | High, requires minimal purification |

| Chiral Purity (e.e.) | >99%[2] | Dependent on starting material purity |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the acid-catalyzed synthesis of this compound.

Caption: Workflow for Acid-Catalyzed Synthesis of S-3-CPD.

Safety and Handling

-

Epichlorohydrin: Is a toxic, flammable, and carcinogenic compound. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

3-Chloro-1,2-propanediol: Classified for carcinogenicity and reproductive toxicity.[7] It is toxic if swallowed and can cause skin and eye irritation.[7] Exposure should be minimized.

-

Acids and Bases: Handle with care, as they are corrosive.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7]

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of numerous pharmaceuticals. Its defined stereocenter is crucial for producing single-enantiomer drugs, which is a common requirement for modern therapeutics to ensure target specificity and reduce off-target side effects. It is a key starting material for APIs such as Linezolid (via (R)-Glycidyl butyrate) and Rivaroxaban.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]

- 3. borregaard.com [borregaard.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ess.honeywell.com [ess.honeywell.com]

- 8. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

Enantioselective Synthesis of (S)-(+)-3-Chloro-1,2-propanediol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-(+)-3-Chloro-1,2-propanediol, a critical chiral building block in the pharmaceutical industry. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic Linezolid and the anticoagulant Rivaroxaban.[1] The methodologies outlined below focus on achieving high enantiomeric purity, a crucial factor for the efficacy and safety of chiral drugs.

Introduction

This compound, also known as (S)-α-chlorohydrin, is a versatile chiral intermediate. Its stereochemistry is paramount for its application in the synthesis of complex molecules.[2] Several strategies have been developed for its enantioselective preparation, including hydrolytic kinetic resolution of racemic epichlorohydrin (B41342), biocatalytic approaches, and synthesis from chiral pool precursors. This document will focus on the widely applicable and scalable method of hydrolytic kinetic resolution using a chiral Salen-Co(III) catalyst, commonly known as the Jacobsen catalyst.

Data Summary

The following table summarizes typical quantitative data obtained from the enantioselective synthesis of this compound via hydrolytic kinetic resolution of racemic epichlorohydrin.

| Parameter | Value | Method of Determination | Reference |

| (S)-Epichlorohydrin | |||

| Enantiomeric Excess (e.e.) | >98% | Chiral GC/HPLC | [3] |

| Yield | ~45-50% (theoretical max. 50%) | Gravimetric/Chromatographic | [4] |

| (R)-3-Chloro-1,2-propanediol | |||

| Enantiomeric Excess (e.e.) | >98% | Chiral GC/HPLC | [3] |

| Yield | ~45-50% | Gravimetric/Chromatographic | [3] |

| (S)-3-Chloro-1,2-propanediol | |||

| Enantiomeric Excess (e.e.) | >99% | Chiral GC/HPLC | [5] |

| Overall Yield (from (S)-epichlorohydrin) | >95% | Gravimetric/Chromatographic | [5] |

| Specific Rotation [α]D | +7.5° (c=2, ethanol) | Polarimetry | [6] |

Experimental Protocols

I. Hydrolytic Kinetic Resolution (HKR) of Racemic Epichlorohydrin

This protocol describes the kinetic resolution of racemic epichlorohydrin using a chiral (R,R)-Salen-Co(III) catalyst to produce (S)-epichlorohydrin and (R)-3-chloro-1,2-propanediol.

Materials:

-

Racemic epichlorohydrin

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

-

Acetic acid

-

Water, deionized

-

Toluene

-

Silica (B1680970) gel for column chromatography

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-Salen-Co(II) catalyst (0.5-1.0 mol%) in toluene. Stir the solution under a stream of air for 10-15 minutes to oxidize Co(II) to Co(III). Add glacial acetic acid (1 equivalent relative to the catalyst) and stir for another 30 minutes. The color of the solution should change from orange-red to a deep brown-red, indicating the formation of the active Co(III) species.

-

Reaction Setup: To the activated catalyst solution, add racemic epichlorohydrin (1 equivalent). Cool the mixture to 0-4°C in an ice bath.

-

Hydrolysis: Slowly add deionized water (0.5-0.55 equivalents) to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0-4°C. Vigorous stirring is essential.

-

Reaction Monitoring: Monitor the progress of the reaction by chiral Gas Chromatography (GC) to determine the enantiomeric excess of the remaining epichlorohydrin and the formed diol. The reaction is typically complete when approximately 50% of the starting epichlorohydrin has been consumed.

-

Work-up and Separation: Once the desired conversion is reached, allow the mixture to warm to room temperature. Dilute the reaction mixture with dichloromethane. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Separate the unreacted (S)-epichlorohydrin from the (R)-3-chloro-1,2-propanediol by flash column chromatography on silica gel.

II. Synthesis of this compound from (S)-Epichlorohydrin

This protocol describes the hydrolysis of the enantioenriched (S)-epichlorohydrin obtained from the kinetic resolution step.

Materials:

-

Enantioenriched (S)-epichlorohydrin

-

Deionized water

-

Dilute sulfuric acid (e.g., 0.1 M) or a solid acid catalyst[7]

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Hydrolysis: In a round-bottom flask, suspend the enantioenriched (S)-epichlorohydrin in deionized water. Add a catalytic amount of dilute sulfuric acid or a solid acid catalyst.

-

Heating: Heat the mixture to 80-90°C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the epoxide by Thin Layer Chromatography (TLC) or GC.

-

Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous solution multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high chemical and enantiomeric purity.

III. Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the chiral epoxide and the final diol product is a critical parameter. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods for accurate determination.[8][9]

General Procedure for Chiral GC Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column).

-

Analysis: Inject a small volume of the sample (e.g., 1 µL) into the GC. The two enantiomers will have different retention times, allowing for their separation and quantification.

-

Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Visualizations